molecular formula C20H18N2O3 B2627714 methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 315694-21-4

methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B2627714
CAS No.: 315694-21-4
M. Wt: 334.375
InChI Key: UHYWANDEDCDFTR-CRWKAAGYSA-N
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Description

“Methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and molecular formula, C13H11NO2 . The presence of the cyano group (-CN), phenyl group (C6H5), and carboxylate ester (-COOCH3) in its structure suggests that it might have interesting chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Its molecular weight is 213.24 g/mol . More detailed properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.

Mechanism of Action

The mechanism of action of this compound is not known as it is a research chemical . Further studies would be needed to determine its potential biological activities and mechanisms of action.

Future Directions

The future directions for this compound are not clear as it is a research chemical . It could potentially be studied for various applications in organic synthesis or medicinal chemistry, depending on its physical and chemical properties and biological activities.

Properties

IUPAC Name

methyl 5-[(2Z,4E)-2-cyano-5-phenylpenta-2,4-dienoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13-17(20(24)25-3)14(2)22-18(13)19(23)16(12-21)11-7-10-15-8-5-4-6-9-15/h4-11,22H,1-3H3/b10-7+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYWANDEDCDFTR-CRWKAAGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)C(=CC=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)OC)C)C(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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